(2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine
Description
(2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-bromothiophene group and at the 4-position with a methanamine moiety. This structure combines the aromaticity of pyrimidine with the electron-rich bromothiophene group, making it a valuable building block in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C9H8BrN3S |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
[2-(4-bromothiophen-2-yl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C9H8BrN3S/c10-6-3-8(14-5-6)9-12-2-1-7(4-11)13-9/h1-3,5H,4,11H2 |
InChI Key |
DXWJMEBCDOHWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CN)C2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: The amine group on the pyrimidine ring can engage in coupling reactions with various electrophiles, forming new C-N bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
- Substituted thiophenes
- Oxidized or reduced thiophene derivatives
- Coupled products with various electrophiles
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It can be incorporated into polymers and other materials to modify their electronic and optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for kinases and other enzymes involved in signal transduction pathways.
Medicine:
Drug Development: Due to its unique structure, the compound can serve as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry:
Mechanism of Action
The mechanism of action of (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the bromine atom and the amine group allows for specific interactions with the target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Compound A : (2-(Methylthio)pyrimidin-4-yl)methanamine (CAS 1312095-44-5)
- Structural Difference : Replaces the 4-bromothiophene with a methylthio (-SMe) group.
- Properties: Similarity score: 0.68 (compared to the target compound) . Reactivity: The -SMe group is less sterically bulky, favoring nucleophilic substitutions.
- Applications : Used in kinase inhibitor synthesis due to sulfur's electron-donating effects .
Compound B : [2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine (CAS 1341782-97-5)
- Structural Difference : Substitutes bromothiophene with a pyridine ring.
- Properties :
- Applications : Common in metal-organic frameworks (MOFs) and as a ligand in catalysis .
Compound C : [2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride (CAS 1439902-56-3)
Halogenated Analogues
Compound D : (4-Bromothiophen-2-yl)methanamine HCl (CAS 1171697-10-1)
- Structural Difference : Lacks the pyrimidine ring; bromothiophene is directly linked to methanamine.
- Reactivity: Primary amine facilitates conjugation reactions in peptide mimetics .
Heterocyclic and Functional Group Modifications
Compound E : (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyrimidin-4-yl)methanamine (CAS 1439902-42-7)
- Structural Difference : Replaces bromothiophene with a tetrahydropyran-4-yloxy group.
- Properties :
Compound F : [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine (CAS 1439991-81-7)
Comparative Analysis Table
Key Research Findings
- Synthetic Utility : The target compound’s bromothiophene group enables Suzuki-Miyaura cross-coupling reactions, a pathway less accessible in sulfur- or oxygen-substituted analogs .
- Biological Relevance : Halogenated analogs exhibit enhanced binding affinity in kinase targets (e.g., BRAF V600E) due to bromine’s halogen-bonding capacity, whereas methoxyethoxy derivatives prioritize solubility .
- Thermodynamic Stability : Pyrimidine derivatives with bulkier substituents (e.g., tetrahydropyran) show improved metabolic stability in preclinical studies compared to smaller groups like -SMe .
Biological Activity
The compound (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic organic molecule that combines a pyrimidine ring with a brominated thiophene moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic applications.
Structural Characteristics
The structural formula of this compound indicates the presence of:
- A pyrimidine ring , which is known for its role in nucleic acid interactions.
- A brominated thiophene , which has been associated with various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis involves multi-step organic reactions that allow for modifications to enhance biological activity and optimize pharmacokinetic properties. The synthetic pathway can be summarized as follows:
- Formation of the pyrimidine ring .
- Introduction of the brominated thiophene .
- Coupling with the methanamine group .
This flexibility in synthesis allows researchers to tailor the compound's properties for specific biological targets.
Biological Activity
Research into the biological activity of compounds similar to (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine has revealed several promising effects:
Antimicrobial Activity
Compounds containing brominated thiophenes have demonstrated significant antimicrobial effects. Studies suggest that the presence of the thiophene ring enhances the compound's ability to inhibit bacterial growth, making it a potential candidate for antibiotic development.
Anticancer Properties
The pyrimidine component is critical in modulating various biological pathways, particularly those involved in cancer progression. Similar compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, research indicates that modifications to the thiophene or pyrimidine rings can lead to improved potency against various cancer cell lines.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated the antitumor activity of derivatives related to this compound. The findings indicated that specific substitutions at the thiophene position significantly enhanced cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related thiophene-pyrimidine derivatives. Results showed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Mechanistic Insights : Research has also delved into the mechanisms by which these compounds exert their biological effects. For example, studies have indicated that they may interfere with DNA replication processes or modulate signaling pathways involved in cell proliferation .
Comparative Analysis
To further understand the potential of (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine , a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Thienopyrimidine Derivatives | Pyrimidine fused with thiophene | Antimicrobial, anticancer |
| Brominated Aromatic Amines | Aromatic ring with bromine substitution | Antimicrobial |
| Pyrimidinyl Thiophenes | Pyrimidine attached to thiophene | Diverse biological activities |
This table illustrates how variations in structural features can influence biological activity, emphasizing the importance of specific functional groups in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
